molecular formula C26H20ClFN2O3S B13804199 3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B13804199
M. Wt: 495.0 g/mol
InChI Key: OJENHFVESNMRRK-UHFFFAOYSA-N
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Description

3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a combination of quinoline, benzothiophene, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide involves multiple steps, including the formation of the quinoline, benzothiophene, and furan intermediates. The key steps typically involve:

    Formation of the Quinoline Intermediate: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aldehyde in the presence of a base.

    Formation of the Benzothiophene Intermediate: This involves the cyclization of a 2-mercaptobenzoic acid derivative with an appropriate halide.

    Formation of the Furan Intermediate: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and benzothiophene moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the quinoline and benzothiophene structures.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro and fluoro groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline and benzothiophene moieties are known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and are known for their antimalarial properties.

    Benzothiophene Derivatives: Compounds like raloxifene, which is used in the treatment of osteoporosis, share the benzothiophene structure.

    Furan Derivatives: Compounds such as furosemide, a diuretic, share the furan ring.

Uniqueness

What sets 3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide apart is the combination of these three distinct moieties in a single molecule, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C26H20ClFN2O3S

Molecular Weight

495.0 g/mol

IUPAC Name

3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C26H20ClFN2O3S/c1-2-15-5-8-21-16(10-15)11-17(25(31)29-21)13-30(14-19-4-3-9-33-19)26(32)24-23(27)20-7-6-18(28)12-22(20)34-24/h3-12H,2,13-14H2,1H3,(H,29,31)

InChI Key

OJENHFVESNMRRK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CO3)C(=O)C4=C(C5=C(S4)C=C(C=C5)F)Cl

Origin of Product

United States

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